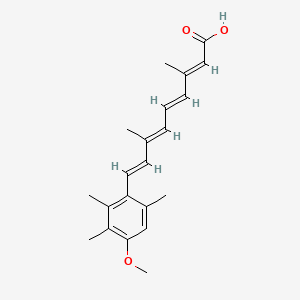
Annonacin
Overview
Description
Mechanism of Action
Target of Action
Annonacin, an acetogenin found in Annona muricata, primarily targets the mitochondrial complex I and sodium/potassium (NKA) and sarcoplasmic reticulum (SERCA) ATPase pumps . These targets play crucial roles in cellular energy production and ion homeostasis .
Mode of Action
This compound interacts with its targets by inhibiting their function. It suppresses mitochondrial complex I, leading to ATP depletion . Additionally, it represses ubiquinone-linked NADH oxidase, a crucial component expressed on the membrane of cancer cells . This compound also acts as an inhibitor of NKA and SERCA ATPase pumps .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It induces cell cycle arrest at the G1 phase in T24 bladder cancer cells by stimulating p21, and causes cytotoxicity in a Bax and caspase-3-related pathway . It also promotes apoptosis in cancer cells by activating the caspase 3 and Bax pathways . Moreover, it can promote selective cancer cell death via NKA-dependent and SERCA-dependent pathways .
Pharmacokinetics
Its poor solubility can limit its bioavailability . To overcome this, research has explored the use of supramolecular polymer micelles (SMPMs) to encapsulate this compound, increasing its solubility in aqueous media and boosting its bioavailability by a factor of 13 in a simulated human digestive system .
Result of Action
This compound exhibits potent cytotoxic effects against various cancer cell lines . It significantly reduces tumor size and progression . In addition, it promotes selective cancer cell death, making it a potential therapeutic compound for cancer treatment . It’s worth noting that this compound has also been associated with neurotoxic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of this compound in Annona species . Furthermore, the bioavailability and efficacy of this compound can be influenced by the formulation and delivery method used . More research is needed to fully understand how environmental factors influence this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, this compound disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .
Cellular Effects
This compound has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been found that this compound exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .
Dosage Effects in Animal Models
Studies in rodents indicate that consumption of this compound (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of this compound and its dosage effects in animal models have also been reported .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .
Transport and Distribution
This compound-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that this compound can influence the transport and distribution of molecules within cells.
Subcellular Localization
This compound is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that this compound is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a lactone intermediate, followed by the introduction of hydroxyl groups and the formation of the final acetogenin structure. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic methods. The extraction process involves the use of solvents such as ethanol or ethyl acetate to isolate this compound from the leaves, seeds, or fruit pulp of Annona muricata (soursop) and other related species . The extracts are then purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Annonacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen-containing functional groups into the this compound molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, such as carbonyl groups, within the this compound structure.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include modified acetogenins with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry:
- Annonacin is used as a model compound for studying the synthesis and reactivity of acetogenins.
- It serves as a reference compound for developing analytical methods for detecting and quantifying acetogenins in natural products .
Biology:
- This compound has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer research .
- It is also studied for its neurotoxic effects, particularly in relation to Parkinsonism and other neurodegenerative diseases .
Medicine:
- This compound-containing extracts are used in traditional medicine for their sedative and therapeutic properties .
- Research is ongoing to explore the potential of this compound as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells .
Industry:
Comparison with Similar Compounds
Annonacin is part of a larger group of compounds known as acetogenins, which share similar structures and biological activities. Some of the similar compounds include:
Annomuricin A, B, and C: These compounds are also acetogenins found in Annona muricata and exhibit similar cytotoxic and anticancer properties.
Muricatocin C and Muricatacin: These acetogenins have been studied for their potential antiviral and anticancer activities.
cis-Annonacin and this compound-10-one: These derivatives of this compound have been shown to possess unique biological activities, including anti-inflammatory and antimicrobial effects.
This compound stands out due to its potent neurotoxic effects and its potential role in neurodegenerative diseases, which is less commonly observed in other acetogenins .
Properties
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111035-65-5 | |
| Record name | (+)-Annonacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annonacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANNONACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of annonacin?
A1: this compound is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]
Q2: What are the downstream consequences of this compound-induced mitochondrial complex I inhibition?
A2: Inhibition of mitochondrial complex I by this compound leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that this compound induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []
Q3: How does this compound affect cancer cells?
A3: In addition to its effects on mitochondrial complex I, this compound exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]
Q4: Does this compound exhibit synergistic effects with other anti-cancer drugs?
A4: Yes, research indicates that this compound can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives. [, , , , , , ]
Q7: Are there any known material compatibility issues with this compound?
A7: While specific material compatibility information is limited in the provided research, this compound's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.
Q8: Does this compound possess any catalytic properties?
A8: The provided research does not indicate any intrinsic catalytic properties of this compound. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.
Q9: How has computational chemistry been used to study this compound?
A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []
Q10: How do structural modifications impact the activity of this compound and its analogs?
A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of this compound and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []
Q11: What are some strategies to improve the solubility and bioavailability of this compound?
A12: Research suggests that encapsulating this compound in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free this compound in water. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A14: While the provided research doesn’t offer detailed ADME data for this compound, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, this compound can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.
Q13: What in vitro models have been used to study this compound’s effects?
A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering this compound’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.
Q14: What are the potential toxicological concerns associated with this compound?
A19: this compound has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in this compound, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.
Q15: Are there any specific drug delivery systems being explored for this compound?
A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of this compound. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.
Q16: Are there any known biomarkers for this compound efficacy or toxicity?
A16: Current research lacks specific biomarkers for predicting this compound's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.
Q17: What analytical techniques are commonly employed for this compound quantification?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify this compound in different matrices.
Q18: What is the environmental impact of this compound and its degradation?
A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of this compound. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.
Q19: What is known about the dissolution and solubility of this compound?
A24: this compound, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


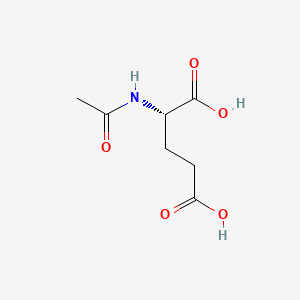
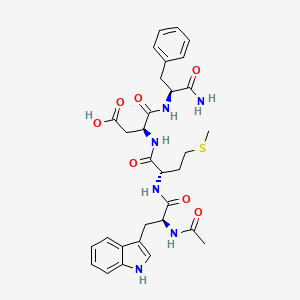

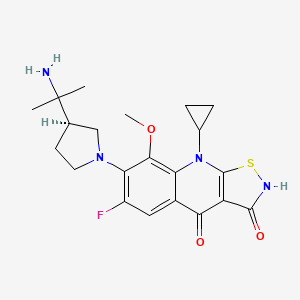
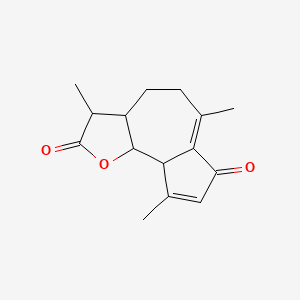
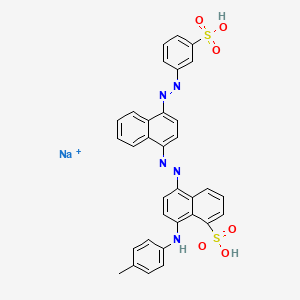

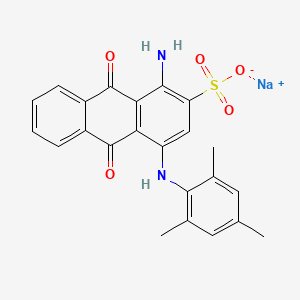

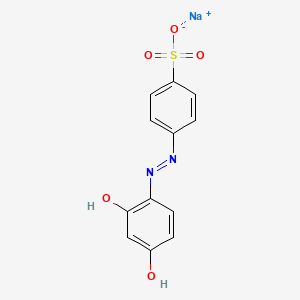
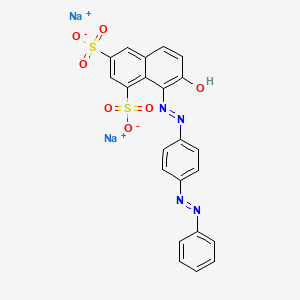
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

